molecular formula C4H10O4S B066590 2-Methoxyethyl methanesulfonate CAS No. 175172-61-9

2-Methoxyethyl methanesulfonate

Cat. No.: B066590
CAS No.: 175172-61-9
M. Wt: 154.19 g/mol
InChI Key: BCKAHDGFNHDQST-UHFFFAOYSA-N
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Description

2-Methoxyethyl methanesulfonate is an organic compound with the molecular formula C₄H₁₀O₄S. It is a colorless liquid with a characteristic odor and is widely used in organic synthesis. This compound is known for its role as an alkylating agent, making it valuable in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyethyl methanesulfonate is typically synthesized by reacting 2-methoxyethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize efficiency and minimize waste. The product is then purified through distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyethyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles to form substituted products.

    Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methoxyethyl methanesulfonate involves the alkylation of nucleophilic sites in molecules. The methanesulfonate group acts as a leaving group, allowing the methoxyethyl group to be transferred to the nucleophile. This reaction can modify the structure and function of the target molecule, making it useful in various chemical and biological applications .

Properties

IUPAC Name

2-methoxyethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4S/c1-7-3-4-8-9(2,5)6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKAHDGFNHDQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

175172-61-9
Record name Polyethylene glycol methyl ether mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175172-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90167737
Record name Ethanol, 2-methoxy-, methanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16427-44-4, 175172-61-9
Record name Ethanol, 2-methoxy-, 1-methanesulfonate
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URL https://commonchemistry.cas.org/detail?cas_rn=16427-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethanol, 2-methoxy-, methanesulfonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-methoxy-, methanesulfonate
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Record name Ethanol, 2-methoxy-, 1-methanesulfonate
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Record name Polyethylene glycol monomethyl ether mesylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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